molecular formula C22H16F3N3O3S2 B269888 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Número de catálogo B269888
Peso molecular: 491.5 g/mol
Clave InChI: FFZBHMKRPYUAPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, also known as PBIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PBIT is a small molecule inhibitor of the transcription factor HIF-1α, which is a key regulator of tumor growth and angiogenesis.

Mecanismo De Acción

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide acts as a small molecule inhibitor of HIF-1α by binding to its transcriptional activation domain. HIF-1α is a transcription factor that regulates the expression of genes involved in tumor growth and angiogenesis. The inhibition of HIF-1α by 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide leads to the suppression of these genes, resulting in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of HIF-1α, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiotherapy. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its specificity for HIF-1α. Unlike other HIF-1α inhibitors, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide does not inhibit other transcription factors or signaling pathways. This specificity makes 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide an attractive candidate for cancer treatment. However, one limitation of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.

Direcciones Futuras

For research on 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective HIF-1α inhibitors, investigation of its potential use in combination with other cancer treatments, and evaluation of its safety and efficacy in clinical trials.

Métodos De Síntesis

The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-mercaptobenzimidazole with 4-trifluoromethylphenylacetic acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.

Aplicaciones Científicas De Investigación

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in the scientific community due to its potential use in cancer treatment. HIF-1α is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and angiogenesis. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit HIF-1α activity in several cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

Propiedades

Nombre del producto

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Fórmula molecular

C22H16F3N3O3S2

Peso molecular

491.5 g/mol

Nombre IUPAC

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H16F3N3O3S2/c23-22(24,25)16-10-4-5-11-17(16)26-20(29)14-32-21-27-18-12-6-7-13-19(18)28(21)33(30,31)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29)

Clave InChI

FFZBHMKRPYUAPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

SMILES canónico

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.